6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one 6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Brand Name: Vulcanchem
CAS No.: 1112026-28-4
VCID: VC6162191
InChI: InChI=1S/C19H13BrN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3
SMILES: CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Br)OCO3
Molecular Formula: C19H13BrN4O4S
Molecular Weight: 473.3

6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

CAS No.: 1112026-28-4

Cat. No.: VC6162191

Molecular Formula: C19H13BrN4O4S

Molecular Weight: 473.3

* For research use only. Not for human or veterinary use.

6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one - 1112026-28-4

Specification

CAS No. 1112026-28-4
Molecular Formula C19H13BrN4O4S
Molecular Weight 473.3
IUPAC Name 6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Standard InChI InChI=1S/C19H13BrN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3
Standard InChI Key XWTAVWRXSVILTA-UHFFFAOYSA-N
SMILES CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Br)OCO3

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Functional Group Composition

The compound features a polycyclic architecture combining a quinazolin-8-one core fused with a dioxolo ring system at positions 4 and 5. The quinazolinone moiety is substituted at position 6 with a sulfanyl-methyl group connected to a 3-(3-bromophenyl)-1,2,4-oxadiazole heterocycle. Key structural attributes include:

  • Quinazolinone system: A bicyclic structure comprising a pyrimidine fused to a benzene ring, with a ketone at position 8.

  • [1, Dioxolo ring: A methylenedioxy group bridging positions 4 and 5 of the quinazoline, enhancing electron density and steric bulk.

  • Oxadiazole substituent: The 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity, is para-substituted with a bromophenyl group .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₃BrN₄O₄S
Molecular Weight473.3 g/mol
IUPAC Name6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl- dioxolo[4,5-g]quinazolin-8-one
SMILESCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Br)OCO3

The bromine atom at the phenyl ring’s meta position introduces steric hindrance and electron-withdrawing effects, potentially influencing binding interactions in biological systems .

Synthetic Pathways and Optimization

Multi-Step Assembly Strategy

While no explicit synthesis is documented for this compound, convergent routes can be inferred from analogous 1,2,4-oxadiazole-quinazoline hybrids :

  • Quinazolinone Core Formation:
    Cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions generates the quinazolin-8-one skeleton. Methylation at position 7 likely occurs via alkylation with methyl iodide.

  • 1,2,4-Oxadiazole Synthesis:

    • Step 1: Reaction of 3-bromobenzonitrile with hydroxylamine yields 3-(3-bromophenyl)amidoxime .

    • Step 2: Acylation with chloroacetic acid forms the O-acylamidoxime intermediate.

    • Step 3: Cyclodehydration using borate buffer (pH 9.5) at 90°C produces the 1,2,4-oxadiazole ring .

  • Sulfanyl Linker Installation:
    Thioether formation between the quinazolinone’s C6-thiol and the oxadiazolylmethyl bromide completes the structure. Mitsunobu conditions or nucleophilic substitution may facilitate this step .

Critical Reaction Parameters

  • Cyclodehydration: Elevated pH (9.5) minimizes hydrolysis of O-acylamidoxime intermediates, favoring oxadiazole formation .

  • Temperature Control: Heating at 90°C for 2 hours optimizes cyclization efficiency (51–92% yield in analogs) .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

Experimental solubility data remain unreported, but computational predictions suggest:

  • LogP: ~4.8 (similar to analog C₂₀H₁₅BrN₄OS) , indicating moderate lipophilicity suitable for membrane permeation.

  • Aqueous Solubility: Likely low (<10 µM) due to aromatic stacking and limited ionizable groups .

Metabolic Stability

The 1,2,4-oxadiazole ring resists cytochrome P450-mediated oxidation, while the methylenedioxy group may undergo demethylation. Sulfanyl ethers are susceptible to glutathione conjugation, necessitating prodrug strategies for in vivo applications .

Industrial and Research Applications

Drug Discovery Considerations

  • Combinatorial Libraries: DNA-encoded synthesis protocols enable high-throughput screening of oxadiazole-quinazoline hybrids .

  • Structure-Activity Relationship (SAR): Modular substitution at the oxadiazole’s C3 and quinazoline’s C7 positions allows optimization of potency and pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator